molecular formula C13H8N2O2S B1628512 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid CAS No. 904818-54-8

3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid

Cat. No.: B1628512
CAS No.: 904818-54-8
M. Wt: 256.28 g/mol
InChI Key: HLNJVTZFMCXUMZ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid is a useful research compound. Its molecular formula is C13H8N2O2S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties and Synthesis of Derivatives A study by Othman et al. (2019) focused on the design, synthesis, and evaluation of anticancer activities of new substituted thiophene-quinoline derivatives, which are structurally related to 3-(thiophen-2-yl)quinoxaline-5-carboxylic acid. These derivatives showed potent and selective cytotoxic effects against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. The research highlights these compounds as promising candidates for further studies on new anticancer therapies Othman et al., 2019.

Reactivity and Derivative Synthesis Aleksandrov et al. (2020) explored the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, a compound related to the thiophen-2-yl quinoxaline carboxylic acid. This research expanded on the potential chemical transformations and applications of such compounds, including the formation of various substituted derivatives through electrophilic substitution reactions Aleksandrov et al., 2020.

Electropolymerization and Sensor Applications Research by Carbas et al. (2012) focused on the synthesis and electropolymerization of a new terthiophene monomer bearing a quinoxaline moiety, which is relevant to the study of this compound. The study revealed that the polymerized form of this monomer exhibits selective sensitivity towards Fe3+ ions, demonstrating its potential application in developing new sensors Carbas et al., 2012.

Photovoltaic Performance Enhancement A study by Hu et al. (2014) showed that copolymers based on benzodithiophene and quinoxaline, related to the chemical family of this compound, can enhance photovoltaic performance when used in solar cells. Increasing the conjugation in the quinoxaline unit leads to improved solar cell performance, highlighting the importance of structural modification in such compounds for energy applications Hu et al., 2014.

Properties

IUPAC Name

3-thiophen-2-ylquinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-13(17)8-3-1-4-9-12(8)15-10(7-14-9)11-5-2-6-18-11/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNJVTZFMCXUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC(=N2)C3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587647
Record name 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904818-54-8
Record name 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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